

# X-ray crystallography of 6-Bromo-3-methoxy-2-methylbenzoic acid derivatives

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## Compound of Interest

Compound Name: 6-Bromo-3-methoxy-2-methylbenzoic acid

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## Crystallographic Comparison of Substituted Benzoic Acid Derivatives

A detailed analysis of the structural motifs and intermolecular interactions of bromo-methoxy benzoic acid analogs, providing insights for researchers and drug development professionals.

While crystallographic data for **6-Bromo-3-methoxy-2-methylbenzoic acid** is not publicly available, a comparative analysis of closely related structures provides valuable insights into the impact of substituent placement on crystal packing and intermolecular interactions. This guide examines the X-ray crystallography of two analogous compounds: methyl 4-bromo-2-(methoxymethoxy)benzoate (Compound I) and 4-bromo-3-(methoxymethoxy)benzoic acid (Compound II), offering a basis for understanding the structural characteristics of this class of molecules.<sup>[1][2]</sup>

## Comparative Crystallographic Data

The crystallographic parameters for Compound I and Compound II reveal significant differences in their crystal systems and packing arrangements, directly attributable to the variation in their chemical structures.<sup>[1][2]</sup>

Parameter	Methyl 4-bromo-2-(methoxymethoxy)benzoate (I)	4-bromo-3-(methoxymethoxy)benzoic acid (II)
Chemical Formula	C <sub>10</sub> H <sub>11</sub> BrO <sub>4</sub>	C <sub>9</sub> H <sub>9</sub> BrO <sub>4</sub>
Molecular Weight	275.10	261.07
Crystal System	Orthorhombic	Triclinic
Space Group	Pbca	P-1
a (Å)	8.8487 (13)	7.7211 (3)
b (Å)	29.284 (4)	8.1514 (11)
c (Å)	8.1514 (11)	8.8487 (13)
α (°)	90	78.432 (4)
β (°)	90	85.989 (4)
γ (°)	90	65.042 (4)
Volume (Å <sup>3</sup> )	2112.9 (5)	493.98 (4)
Z	8	2
Molecules per asymmetric unit	1	2

Table 1: Crystallographic data for Compound I and Compound II.[1][2]

## Analysis of Intermolecular Interactions

The substitution patterns on the benzoic acid core significantly influence the types of intermolecular interactions that govern the crystal packing.

In the crystal structure of Compound I, molecules are linked by C—H···O hydrogen bonds, forming chains. These chains are further interconnected by Br···O interactions, creating sheet-like structures. The three-dimensional architecture is then formed through C—H···π interactions linking these sheets.[1][2]

In contrast, Compound II exhibits a different packing motif. The two independent molecules in the asymmetric unit form dimers through strong O—H $\cdots$ O hydrogen bonds between their carboxylic acid groups. These dimers are then linked into chains by C—H $\cdots$ O hydrogen bonds. Finally, slipped parallel  $\pi$ – $\pi$  stacking interactions between the benzene rings of adjacent chains lead to the formation of slabs.<sup>[1]</sup>

## Experimental Protocols

The following is a generalized experimental protocol for single-crystal X-ray diffraction based on the methodologies reported for the analysis of Compounds I and II.<sup>[1][2]</sup>

### Crystal Growth

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the respective compound in a mixture of methanol and chloroform (2:1 v/v).<sup>[2]</sup>

### Data Collection

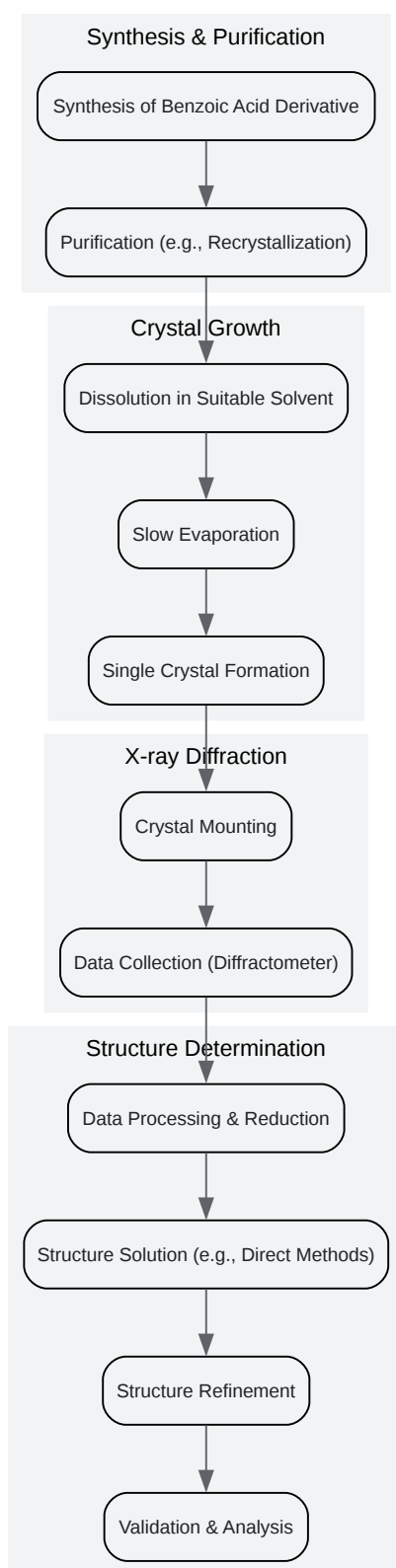
A suitable single crystal of each compound was mounted on a diffractometer. X-ray diffraction data was collected at a controlled temperature (e.g., 173 K) using monochromatic radiation (e.g., Mo K $\alpha$ ,  $\lambda$  = 0.71073 Å). A series of frames were collected by rotating the crystal through a range of angles.

### Structure Solution and Refinement

The collected diffraction data was processed to yield the unit cell parameters and intensity of each reflection. The crystal structure was solved using direct methods and refined by full-matrix least-squares on  $F^2$ . The positions of hydrogen atoms were typically determined from difference Fourier maps and refined using a riding model.<sup>[1]</sup>

## Experimental Workflow

The following diagram illustrates the typical workflow for single-crystal X-ray crystallography.



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Figure 1: General workflow for single-crystal X-ray crystallography.

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## References

- 1. Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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